molecular formula C17H10BrNO2S B3481025 10-(5-BROMOFURAN-2-CARBONYL)-10H-PHENOTHIAZINE

10-(5-BROMOFURAN-2-CARBONYL)-10H-PHENOTHIAZINE

Cat. No.: B3481025
M. Wt: 372.2 g/mol
InChI Key: HQONWQAUEKCKCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(5-BROMOFURAN-2-CARBONYL)-10H-PHENOTHIAZINE is a compound that combines the structural features of phenothiazine and bromofuran. Phenothiazine derivatives are known for their wide range of pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties. The addition of the bromofuran moiety introduces potential for unique chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(5-BROMOFURAN-2-CARBONYL)-10H-PHENOTHIAZINE typically involves the reaction of phenothiazine with 5-bromofuran-2-carbonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems allows for better control over reaction parameters, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

10-(5-BROMOFURAN-2-CARBONYL)-10H-PHENOTHIAZINE can undergo various types of chemical reactions, including:

    Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromofuran moiety can be reduced to the corresponding furan derivative.

    Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones of phenothiazine.

    Reduction: Furan derivatives.

    Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use as an antipsychotic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 10-(5-BROMOFURAN-2-CARBONYL)-10H-PHENOTHIAZINE involves its interaction with various molecular targets. The phenothiazine moiety is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. The bromofuran moiety can interact with enzymes and proteins through hydrogen bonding and hydrophobic interactions, potentially leading to antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    10H-Phenothiazine: Known for its antipsychotic properties.

    5-Bromofuran-2-carboxylic acid: Used as an intermediate in organic synthesis.

    Phenothiazine derivatives: Various derivatives with different substituents have been studied for their pharmacological activities.

Uniqueness

10-(5-BROMOFURAN-2-CARBONYL)-10H-PHENOTHIAZINE is unique due to the combination of phenothiazine and bromofuran moieties, which may result in a compound with distinct chemical reactivity and biological activity compared to its individual components.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(5-bromofuran-2-yl)-phenothiazin-10-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrNO2S/c18-16-10-9-13(21-16)17(20)19-11-5-1-3-7-14(11)22-15-8-4-2-6-12(15)19/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQONWQAUEKCKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-(5-BROMOFURAN-2-CARBONYL)-10H-PHENOTHIAZINE
Reactant of Route 2
Reactant of Route 2
10-(5-BROMOFURAN-2-CARBONYL)-10H-PHENOTHIAZINE
Reactant of Route 3
Reactant of Route 3
10-(5-BROMOFURAN-2-CARBONYL)-10H-PHENOTHIAZINE
Reactant of Route 4
Reactant of Route 4
10-(5-BROMOFURAN-2-CARBONYL)-10H-PHENOTHIAZINE
Reactant of Route 5
10-(5-BROMOFURAN-2-CARBONYL)-10H-PHENOTHIAZINE
Reactant of Route 6
10-(5-BROMOFURAN-2-CARBONYL)-10H-PHENOTHIAZINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.